propanedinitrile CAS No. 647839-58-5](/img/structure/B12588053.png)
[(6-Chloropyridin-3-yl)methyl](2-fluoroethyl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloropyridin-3-yl)methylpropanedinitrile is a chemical compound with a complex structure that includes a chloropyridine ring, a fluoroethyl group, and a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves multiple steps, starting with the preparation of the chloropyridine intermediate. One common method involves the reaction of 6-chloropyridine with a suitable alkylating agent to introduce the methyl group. This intermediate is then reacted with 2-fluoroethyl bromide under basic conditions to form the fluoroethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloropyridin-3-yl)methylpropanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine ring and the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(6-Chloropyridin-3-yl)methylpropanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mecanismo De Acción
The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
(6-Chloropyridin-3-yl)methylpropanedinitrile can be compared with other similar compounds, such as:
Thiacloprid: A neonicotinoid insecticide that also contains a chloropyridine ring and is used to disrupt the nervous system of insects.
[(6-Chloropyridin-3-yl)methyl]dimethylamine: A related compound with similar structural features but different functional groups, used in proteomics research.
These comparisons highlight the unique structural features and applications of (6-Chloropyridin-3-yl)methylpropanedinitrile, distinguishing it from other related compounds.
Propiedades
Número CAS |
647839-58-5 |
|---|---|
Fórmula molecular |
C11H9ClFN3 |
Peso molecular |
237.66 g/mol |
Nombre IUPAC |
2-[(6-chloropyridin-3-yl)methyl]-2-(2-fluoroethyl)propanedinitrile |
InChI |
InChI=1S/C11H9ClFN3/c12-10-2-1-9(6-16-10)5-11(7-14,8-15)3-4-13/h1-2,6H,3-5H2 |
Clave InChI |
HSRBGQUXKUZLIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CC(CCF)(C#N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



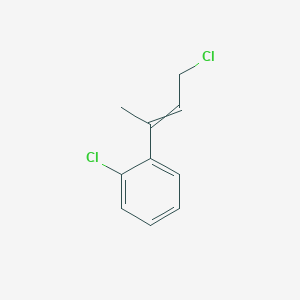
![3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine](/img/structure/B12587995.png)
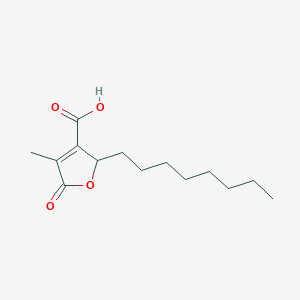
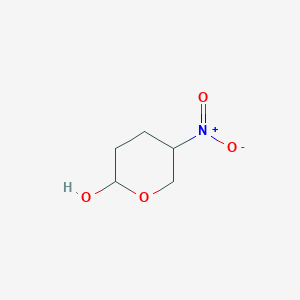
![Ethyl 2-[(dibutylamino)methyl]prop-2-enoate](/img/structure/B12588010.png)
![N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)

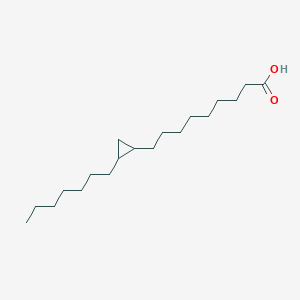
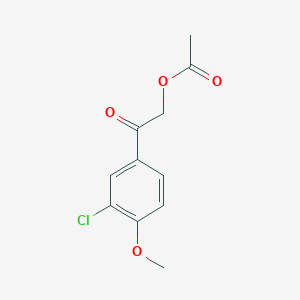
![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)
![5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)
![2,2'-[Decane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B12588050.png)
![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)
